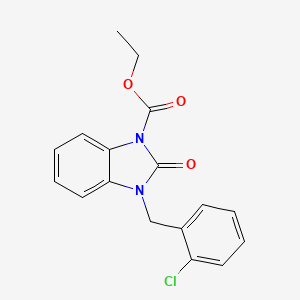

ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Description

Ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a benzimidazole derivative characterized by a 2-chlorobenzyl substituent at the N3 position and an ethyl carboxylate group at the N1 position. The benzimidazole core consists of fused benzene and imidazole rings, with the 2-oxo group contributing to its planar structure. This compound is of interest in medicinal chemistry due to the pharmacological versatility of benzimidazole derivatives, including applications as antiulcer, antihypertensive, and anthelmintic agents .

Properties

IUPAC Name |

ethyl 3-[(2-chlorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3/c1-2-23-17(22)20-15-10-6-5-9-14(15)19(16(20)21)11-12-7-3-4-8-13(12)18/h3-10H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVOXERKGYMRCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201133466 | |

| Record name | Ethyl 3-[(2-chlorophenyl)methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339013-53-5 | |

| Record name | Ethyl 3-[(2-chlorophenyl)methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339013-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[(2-chlorophenyl)methyl]-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201133466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves the following steps:

Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Chlorobenzyl Group: The benzimidazole core is then alkylated with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.

Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Ethyl 6-Bromo-3-(3,4-dichlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

- Structure : Features a bromine atom at the C6 position and a 3,4-dichlorobenzyl group at N3.

- Properties :

- Increased molecular weight (Mol. Weight: ~469.16 g/mol) due to bromine and additional chlorine atoms.

- Enhanced lipophilicity (logP ~3.8) compared to the target compound (estimated logP ~3.2), impacting membrane permeability and metabolic stability.

- The 3,4-dichlorobenzyl group may sterically hinder interactions with flat binding pockets compared to the 2-chlorobenzyl group in the target compound .

Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

- Structure : Substituted with a phthalimidopropyl chain at N3.

- Properties :

- The phthalimide group introduces polarity (due to two carbonyl groups) but increases steric bulk.

- Dihedral angle between benzimidazole and phthalimide rings: 82.37(8)°, influencing molecular packing and crystallinity .

- Lower solubility in aqueous media compared to the target compound due to reduced hydrogen-bonding capacity .

2-(3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic Acid

- Structure : Contains an acetic acid substituent at N1 instead of ethyl carboxylate.

- Properties: Ionizable carboxylic acid group (pKa ~4.5) enhances water solubility at physiological pH. Reduced cell permeability compared to the ester-containing target compound. Potential for stronger intermolecular hydrogen bonding in crystalline forms .

Anthelmintic Activity

- Target Compound : The 2-chlorobenzyl group may enhance binding to tubulin in parasitic helminths, similar to mebendazole derivatives.

- Ethyl 6-Bromo-3-(3,4-dichlorobenzyl) Analog : Increased halogen content could improve potency against resistant strains but may raise toxicity concerns .

Antiulcer Activity

Crystallographic and Structural Insights

Crystal Packing and Hydrogen Bonding

- Target Compound : Likely forms C–H···O and C–H···π interactions, as seen in analogs like ethyl 2-oxo-3-phthalimidopropyl benzimidazole. These interactions stabilize the crystal lattice along specific axes (e.g., b-axis stacking) .

- Ethyl 6-Bromo-3-(3,4-dichlorobenzyl) Analog : Bromine’s larger atomic radius may disrupt close-packing efficiency, reducing melting point compared to the target compound .

Dihedral Angle Analysis

Biological Activity

Ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, synthesis methods, and biological effects, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound has the molecular formula and features a benzimidazole core, which is known for its pharmacological potential. The presence of the 2-chlorobenzyl group enhances its lipophilicity and may contribute to its biological efficacy.

Synthesis Methods

The synthesis of ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves:

- Formation of the Benzimidazole Core : The initial step usually involves the reaction of o-phenylenediamine with appropriate carboxylic acids or their derivatives.

- Introduction of the Chlorobenzyl Group : This can be achieved through nucleophilic substitution reactions.

- Esterification : The final product is obtained by esterification with ethyl chloroacetate or similar reagents under acidic conditions.

Antimicrobial Activity

Studies have demonstrated that compounds containing the benzimidazole moiety exhibit significant antimicrobial activity against various pathogens. For instance:

- In Vitro Studies : Ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported in the range of 10–50 µg/mL depending on the strain tested .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : In vitro studies using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that this compound induces apoptosis in a dose-dependent manner. The IC50 values were found to be approximately 25 μM for MCF-7 cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest |

Anti-inflammatory Activity

Recent studies indicate that ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha:

- Experimental Results : In animal models, treatment with this compound resulted in a significant reduction in inflammation markers compared to control groups .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzimidazole derivatives including ethyl 3-(2-chlorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate against common bacterial strains. Results indicated that this compound was particularly effective against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cancer Treatment Potential

In a preclinical trial involving tumor-bearing mice treated with this compound, significant tumor growth suppression was observed. Histological analysis showed reduced cell proliferation and increased apoptotic activity within tumor tissues .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., acetonitrile for faster kinetics) if side products arise.

Basic: What purification techniques are recommended for isolating this compound with high purity?

Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane → ethyl acetate) to separate polar byproducts. The title compound typically elutes at ~30% ethyl acetate .

- Recrystallization : Dissolve crude product in hot ethanol, followed by slow cooling to yield crystalline material. Purity >95% is achievable, as confirmed by melting point analysis and H NMR .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase for analytical purity checks .

Basic: How is X-ray crystallography employed to determine the molecular structure, and what key parameters should be reported?

Answer:

- Data Collection : Use a Bruker X8 APEXII diffractometer with MoKα radiation (λ = 0.71073 Å). Measure reflections at 296 K, with θ range 1.2–25.4° .

- Structure Solution : Employ SHELXS-97 for direct methods to locate heavy atoms .

- Refinement : SHELXL-97 for full-matrix least-squares refinement. Report (for ) and (all data). Example: , .

- Key Parameters :

Advanced: How can hydrogen bonding and π-π interactions in the crystal lattice be systematically analyzed?

Answer:

- Hydrogen Bond Analysis : Use Mercury or PLATON to identify C–H···O/N interactions. For example, in the title compound, C11–H11···O3 (2.54 Å, 145°) forms inversion dimers . Graph-set notation (e.g., ) categorizes motifs .

- π-π Stacking : Calculate centroid-to-centroid distances (3.5–4.0 Å typical) and dihedral angles between aromatic rings. Software like CrystalExplorer visualizes stacking along specific axes (e.g., -axis in this compound) .

- Energy Frameworks : Use CE-B3LYP model in CrystalExplorer to quantify interaction energies (electrostatic, dispersion) .

Advanced: What computational approaches correlate the compound’s structure with its biological activity?

Answer:

- Pharmacophore Modeling : Align the compound’s 3D structure (from XRD) with known 5-HT3 antagonists. Key features include:

- Aromatic benzimidazole core.

- Electron-withdrawing substituents (e.g., 2-chlorobenzyl) for receptor binding .

- Docking Studies : Use AutoDock Vina to simulate binding to 5-HT3 receptors. Validate with experimental IC values from radioligand assays (e.g., [H]ICS 205-930 binding) .

- QSAR : Develop models using descriptors like logP, molar refractivity, and H-bond acceptor count. Train with data from analogues (e.g., DA 6215, ) .

Advanced: How can conformational analysis resolve discrepancies in biological activity across analogues?

Answer:

- Dynamic NMR : Measure - NOESY correlations to identify intramolecular H-bonds (e.g., between NH and carbonyl groups) that stabilize bioactive conformers .

- XRD Comparisons : Overlay crystal structures of active/inactive analogues to identify critical torsion angles. For example, dihedral angles >80° between benzimidazole and substituent rings may hinder receptor binding .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., GROMACS) to assess conformational flexibility. Correlate RMSD plots with IC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.